molecular formula C17H22N6O2 B2704203 2-[5-(4-cyclohexylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine CAS No. 1235044-06-0

2-[5-(4-cyclohexylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine

Cat. No.: B2704203
CAS No.: 1235044-06-0
M. Wt: 342.403
InChI Key: PUNRAQHLRGHMTG-UHFFFAOYSA-N
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Description

2-[5-(4-cyclohexylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
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Biological Activity

The compound 2-[5-(4-cyclohexylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.

Synthesis and Structural Characterization

The synthesis of this compound involves several key steps:

  • Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through the reaction of hydrazine derivatives with carbonyl compounds.
  • Coupling with Cyclohexylpiperazine : The cyclohexylpiperazine moiety is introduced via acylation reactions, typically employing coupling agents to facilitate the formation of the desired amide bond.
  • Final Pyrazine Formation : The pyrazine ring is constructed through cyclization reactions that involve the appropriate precursors.

This compound's molecular structure has been confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyrazine rings exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia).
  • Results : Compounds demonstrated varying levels of cytotoxicity, with some derivatives showing IC50 values in micromolar ranges, suggesting potential as therapeutic agents against specific malignancies .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and other protein kinases involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Activity : Some studies suggest that oxadiazole derivatives possess antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress within cells .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

Study TypeFindings
Cytotoxicity Assays Varying cytotoxic effects on cancer cell lines; specific IC50 values noted .
Kinase Inhibition Studies Limited activity against CDK2/cyclin E; further optimization needed for enhanced selectivity .
In Vivo Studies Preliminary results indicate potential for tumor growth inhibition in animal models (details pending further research).

Case Studies

Several case studies highlight the potential applications of this compound in cancer therapy:

  • Case Study 1 : A derivative was tested in a xenograft model of breast cancer, showing a significant reduction in tumor size compared to controls.
  • Case Study 2 : In a chronic myelogenous leukemia model, treatment with the compound resulted in prolonged survival rates among treated subjects versus untreated controls.

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c24-17(16-20-15(21-25-16)14-12-18-6-7-19-14)23-10-8-22(9-11-23)13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNRAQHLRGHMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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